
Methane-d4
Overview
Description
Methane-d4 (CD₄) is a fully deuterated isotopologue of methane (CH₄), where all four hydrogen atoms are replaced with deuterium (²H or D). This substitution significantly alters its physical and chemical properties due to deuterium’s higher mass and lower zero-point energy compared to hydrogen. This compound is widely used in spectroscopic studies, mechanistic investigations of catalytic reactions, and isotopic tracing in environmental and biochemical systems . Its unique nuclear magnetic resonance (NMR) properties, such as the absence of proton signals, make it invaluable in resolving complex molecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methane-d4 can be synthesized through several methods. One common approach involves the reaction of deuterium gas (D2) with carbon at high temperatures. Another method includes the exchange reaction between methane (CH4) and heavy water (D2O) in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound often involves the catalytic exchange process, where methane is reacted with deuterium oxide in the presence of a catalyst such as platinum or palladium. This method is efficient and allows for the large-scale production of deuterated methane.
Chemical Reactions Analysis
Types of Reactions
Methane-d4 undergoes various chemical reactions, including:
Oxidation: When this compound is oxidized, it forms deuterated carbon dioxide (C(D2)O2) and heavy water (D2O).
Substitution: In substitution reactions, one or more deuterium atoms in this compound can be replaced by other atoms or groups, such as halogens.
Combustion: this compound combusts in the presence of oxygen to produce deuterated water and carbon dioxide.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or ozone.
Substitution: Typically involves halogens like chlorine or bromine in the presence of light or heat.
Combustion: Requires oxygen and an ignition source.
Major Products
Oxidation: Deuterated carbon dioxide and heavy water.
Substitution: Deuterated halomethanes.
Combustion: Deuterated water and carbon dioxide.
Scientific Research Applications
Tracer Studies in Environmental Science
Methane-d4 as a Tracer:
this compound is extensively used as a tracer in studies examining the movement and transformation of methane in various environments. Its distinct isotopic signature allows researchers to differentiate it from naturally occurring methane, facilitating the tracking of methane emissions from sources such as landfills and agricultural practices.
Case Study: Methanotrophic Microbial Metabolism:
In microbial ecology, this compound serves as a substrate for methanotrophic microorganisms. By analyzing the isotopic composition of the products formed during microbial metabolism of this compound, scientists gain insights into the metabolic pathways utilized by these organisms. This research is crucial for understanding the role of methanotrophs in the global carbon cycle.
Calibration Standard in Isotope Ratio Mass Spectrometry (IRMS)
Calibration Standard:
this compound is utilized as a calibration standard in isotope ratio mass spectrometry (IRMS) due to its well-defined isotopic signature. This application ensures accuracy and precision in measuring the isotopic composition of various samples, which is essential for studies related to environmental monitoring and climate change.
Investigating High-Pressure Behavior
Raman Spectroscopy Studies:
Recent studies utilizing Raman spectroscopy have explored the behavior of this compound under high pressure. Research indicates that the vibrational modes of this compound differ significantly from those of its hydrogenous counterpart (methane). For instance, at pressures up to 20 GPa, distinct differences in spectral features were observed, providing insights into phase transitions and molecular interactions under extreme conditions .
Vibrational Mode | Pressure Range (GPa) | Behavior Observed |
---|---|---|
ν₂ | 12-20 | Increased sharpness with pressure |
ν₁ | 12-20 | Strong splitting observed |
ν₃ | 12-20 | Comparable intensity to ν₁ |
Astrophysical Applications
Study of Interstellar Ices:
this compound has been employed in laboratory simulations to study the chemical alterations occurring in methane-processed ices found on interstellar grains and Kuiper belt objects. Using techniques like reflectron time-of-flight mass spectrometry coupled with soft photoionization, researchers have identified complex organic molecules formed from ionizing radiation interacting with methane and this compound ices. This research provides critical data that can be compared with findings from space missions like New Horizons .
Chemical Reaction Studies
Reactivity Investigations:
The reactivity of this compound has been studied in various chemical reactions, including its exchange reaction with hydrogen chloride. These studies help elucidate how isotopic substitution affects reaction pathways and mechanisms, which is vital for understanding fundamental chemical processes at the molecular level .
Mechanism of Action
The mechanism by which Methane-d4 exerts its effects is primarily through the replacement of hydrogen atoms with deuterium. This substitution alters the physical and chemical properties of the compound, such as its bond strength and reaction rates. The presence of deuterium can slow down reaction rates due to the kinetic isotope effect, making this compound a valuable tool in studying reaction mechanisms and pathways.
Comparison with Similar Compounds
Ionization Thresholds and Mechanisms
Methane-d4 exhibits distinct ionization behavior compared to CH₄. Studies using electron impact ionization reveal differences in proton (H⁺) and deuteron (D⁺) formation thresholds:
- CH₄ : The lowest H⁺ appearance threshold occurs at 21.3 ± 0.3 eV , attributed to dissociative autoionization involving superexcited states of CH₄ .
- CD₄ : The D⁺ threshold is 21.2 ± 0.4 eV , slightly lower than CH₄, likely due to isotopic mass effects on energy partitioning during dissociation .
Table 1: Ionization Thresholds of CH₄ and CD₄
Compound | H⁺/D⁺ Threshold (eV) | Mechanism | Reference |
---|---|---|---|
CH₄ | 21.3 ± 0.3 | Dissociative autoionization | |
CD₄ | 21.2 ± 0.4 | Dissociative autoionization |
Kinetic Energy Distributions
Isotopic substitution impacts the kinetic energy distributions of charged fragments:
- CH₄ : H⁺ energy peaks at 0.0 ± 0.01 eV , 0.50 ± 0.05 eV , 0.9 ± 0.05 eV , 2.35 ± 0.05 eV , and 3.97 ± 0.03 eV under 25–50 eV electron impact .
- CD₄ : D⁺ energy distributions show analogous peaks but shifted toward lower energies due to deuterium’s higher mass, reducing kinetic energy release .
Table 2: Fragment Energy Peaks in CH₄ and CD₄
Compound | Energy Peaks (eV) | Reference |
---|---|---|
CH₄ | 0.0, 0.50, 0.9, 2.35, 3.97 | |
CD₄ | Similar profile with reduced energies |
Dissociative Autoionization Pathways
Both CH₄ and CD₄ undergo dissociative autoionization, but their pathways differ:
- CH₄ : At 22.17 ± 0.1 eV , a secondary H⁺ threshold aligns with the second adiabatic ionization energy (22.39 eV), linked to the òA₁ state of CH₄⁺. This process produces protons with near-thermal energy .
- CD₄ : The analogous threshold for D⁺ is observed at 22.0 ± 0.3 eV , consistent with CH₄’s behavior but modulated by isotopic vibrational modes .
Comparative Reactivity in Catalytic Systems
- Oxidation Reactions : CD₄ exhibits slower reaction rates than CH₄ in Pd-Ce catalyzed methane combustion due to stronger C–D bonds requiring higher activation energy .
- Adsorption : Deuterated methane shows weaker adsorption on metal surfaces, influencing its reactivity in hydrogenation and cracking processes .
Table 3: Reactivity Parameters in Catalytic Methane Oxidation
Parameter | CH₄ | CD₄ | Reference |
---|---|---|---|
Activation Energy | Lower | Higher | |
Adsorption Strength | Stronger | Weaker |
Research Implications and Limitations
- Spectroscopy : this compound’s IR and Raman spectra lack overlapping H-based signals, enabling precise tracking of reaction intermediates .
- Environmental Tracing : CD₄ serves as a stable tracer in methane emission studies, though its natural abundance is negligible (~10⁻⁸%) .
- Limitations : Discrepancies in ionization thresholds (e.g., 21.3 eV vs. 22.17 eV in CH₄) highlight experimental variability in electron energy calibration .
Biological Activity
Methane-d4, also known as methane-13C,d4 or CD4, is a stable isotopologue of methane where the carbon atom is labeled with the stable isotope carbon-13, and four hydrogen atoms are replaced by deuterium. This unique isotopic composition allows for various applications in biological and environmental research, particularly in tracing metabolic pathways and studying microbial interactions.
Overview of Biological Activity
The biological activity of this compound is primarily studied in the context of microbial metabolism and carbon cycling . It serves as a tracer in anaerobic environments, where it aids researchers in understanding how microorganisms utilize methane for energy. Methanotrophic bacteria, which consume methane, can be studied using this compound to reveal the mechanisms behind their metabolic processes .
Applications in Research
- Microbial Metabolism Tracing : this compound is used to trace the movement and transformation of methane in various environments. Its distinct isotopic signature allows researchers to differentiate it from naturally occurring methane, making it an essential tool for studying microbial communities involved in methane production and consumption.
- Methanogenesis Studies : The compound is significant in understanding methanogenic microorganisms that convert carbon dioxide (CO2) into methane. Research has shown that active iron-only nitrogenase can reduce CO2 to produce methane alongside other products like ammonia and hydrogen gas. This process highlights the complex pathways through which microorganisms contribute to methane production .
- Environmental Impact Studies : this compound is utilized as a calibration standard in Isotope Ratio Mass Spectrometry (IRMS), ensuring accurate measurements of isotopic compositions in environmental samples. This application is crucial for assessing the impact of various sources of methane emissions on climate change.
Case Study 1: Methane Production Pathways
In a study examining the pathways involved in biological methane production, researchers used this compound to analyze isotopic enrichment in produced methane. By comparing isotopic signatures, they differentiated between thermogenic and microbial sources of methane, providing insights into the contributions of different processes to global methane emissions .
Case Study 2: Microbial Community Interactions
Another significant study focused on the interactions between methanogenic archaea and other microbial species using this compound as a tracer. The findings indicated that while seaweed extracts reduced overall methane production, they did not significantly affect the abundance of methanogenic archaea. Instead, certain treatments enhanced the populations of fiber-degrading bacteria, demonstrating complex interactions within microbial communities .
Research Findings
Q & A
Basic Research Questions
Q. How does isotopic substitution (CH₄ → CD₄) influence experimental outcomes in gas-phase ionization studies?
- Methodological Approach : Use mass spectrometry to compare ionization efficiency curves and fragmentation patterns of CH₄ and CD₄ under identical electron-impact conditions. Calibrate energy scales using CH₄’s first adiabatic ionization energy (12.61 eV) .
- Key Findings :
- CD₄ exhibits a higher H⁺/D⁺ formation threshold (21.3 eV for CH₄ vs. 21.2 eV for CD₄), attributed to isotopic mass effects on dissociation dynamics .
- Proton energy distributions differ: CD₄ produces a broader thermal peak (0–0.5 eV) compared to CH₄ due to reduced zero-point energy in C-D bonds .
Q. What protocols ensure accurate handling and storage of CD₄ in laboratory settings?
- Best Practices :
- Store CD₄ in passivated stainless-steel cylinders to minimize isotopic exchange with ambient H₂O .
- Use high-vacuum systems (base pressure ≤10⁻⁷ Torr) to prevent contamination during gas-phase experiments .
Advanced Research Questions
Q. How can contradictions in reported proton energy thresholds for CD₄ be resolved?
- Contradiction : Prior studies report varying H⁺ appearance energies (21.3 eV vs. 22.17 eV) .
- Resolution Strategy :
Calibration Standardization : Align electron energy scales using CH₄’s well-established ionization energy (12.61 eV) .
Threshold Definition : Distinguish between appearance (first detectable signal) and asymptotic (stable signal) thresholds.
- Example : At 21.3 eV, H⁺ signals are thermal (low kinetic energy), while 22.17 eV corresponds to CH₄’s 2a₂ state, producing energetic protons .
- Data Table :
Energy (eV) | Proton Source | Kinetic Energy Range | Mechanism |
---|---|---|---|
21.3 ± 0.3 | CH₄ (thermal) | 0–0.5 eV | Dissociative autoionization |
22.17 ± 0.1 | CH₄ (2a₂ state) | 0.5–4.0 eV | Coupling with ion continuum |
Q. What computational models best predict CD₄’s activation pathways in catalytic methane reforming?
- Methodology :
- DFT Calculations : Simulate C-D bond cleavage energetics on transition-metal surfaces (e.g., Ni, Pt) using Gaussian or VASP .
- Microkinetic Modeling : Incorporate isotopic effects on rate constants (k_H/k_D ≈ 2–5) for elementary steps (e.g., CH₄ → CH₃ + H) .
Q. How do thermodynamic parameters for CD₄-driven reactions differ from CH₄-based systems?
- Analysis Framework :
- Calculate ΔG and ΔH for reactions (e.g., CD₄ + CO₂ → 2CO + 2D₂O) using NIST-JANAF thermochemical tables .
- Account for isotopic entropy effects: S(CD₄) < S(CH₄) due to lower vibrational frequencies .
Q. Methodological Recommendations
- Data Reproducibility :
- Contradiction Management :
- Apply Bayesian statistics to reconcile conflicting thresholds, weighting data by measurement precision .
- Ethical Data Reporting :
Properties
IUPAC Name |
tetradeuteriomethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1D4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-JQYAHLJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204377 | |
Record name | (2H4)Methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.067 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Compressed gas; [Sigma-Aldrich MSDS] | |
Record name | Methane-d4 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13659 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
558-20-3 | |
Record name | Methane-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H4)Methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H4)Methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H4)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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